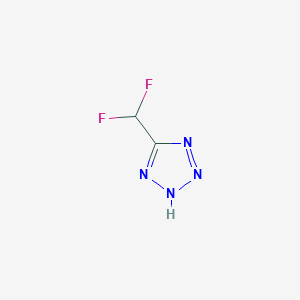

5-(difluoromethyl)-2H-tetrazole

Description

General Overview of Tetrazole Heterocycles in Academic Contexts

Tetrazoles are aromatic, planar heterocyclic compounds with a high nitrogen content, a feature that contributes to their chemical stability. mdpi.comresearchgate.net First discovered in 1885, these five-membered rings can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common for 5-substituted tetrazoles. mdpi.comresearchgate.net The equilibrium between these forms can be influenced by the solvent, the nature of the substituent at the 5-position, and intermolecular interactions. mdpi.com

In the realm of medicinal chemistry, tetrazoles are highly valued as non-classical bioisosteres of the carboxylic acid group. bohrium.com This is attributed to their similar pKa values (around 4.5-4.9 for tetrazoles versus 4.2-4.4 for carboxylic acids), planar geometry, and the ability to delocalize a negative charge across the ring system. mdpi.combohrium.comrug.nl This mimicry allows the tetrazole moiety to interact with biological targets in a manner similar to carboxylic acids while often providing advantages such as enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability. nih.gov Consequently, the tetrazole ring is a key component in numerous clinically approved drugs with a wide range of therapeutic applications, including antihypertensive, antimicrobial, and antiallergic agents. bohrium.comrug.nlnih.gov Beyond pharmaceuticals, their high nitrogen content and stability also make them subjects of investigation for high-energy materials. evitachem.com

Strategic Importance of Difluoromethyl Moieties in Chemical Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties. nih.govmdpi.com The difluoromethyl (CF2H) group, in particular, offers a unique set of characteristics that make it a valuable building block in modern medicinal chemistry. nih.govontosight.ai

One of the key features of the CF2H group is its ability to act as a lipophilic hydrogen bond donor, which can enhance binding affinity and specificity to biological targets. nih.govontosight.ai It is also considered a metabolically stable bioisostere of functional groups like alcohols, thiols, or amines. nih.gov Replacing these more metabolically labile groups with a CF2H moiety can improve a drug candidate's pharmacokinetic profile by reducing its susceptibility to metabolic degradation. nih.govmdpi.com The strong electron-withdrawing nature of the two fluorine atoms influences the electronic properties of the molecule, while the C-F bond's strength contributes to increased metabolic stability. mdpi.com These attributes—improved metabolic stability, enhanced binding interactions, and modulated lipophilicity—make the difluoromethyl group a strategic element for optimizing lead compounds into viable drug candidates. ontosight.aimdpi.comresearchgate.net

Research Trajectories for 5-(Difluoromethyl)-2H-tetrazole and Related Fluorinated Tetrazoles

The convergence of tetrazole and difluoromethyl functionalities in this compound has spurred research in several key areas. A primary focus is its application as a building block in medicinal chemistry for the synthesis of novel pharmaceutical compounds. evitachem.com Researchers are exploring its use as a scaffold to design potential antibacterial, antifungal, and anti-inflammatory agents. evitachem.com The mechanism of action in these contexts often revolves around its role as a stable carboxylic acid mimic, allowing it to interact with specific biological pathways. evitachem.com

Synthesis of this compound and its derivatives is another active area of investigation. Common synthetic routes involve the [3+2] cycloaddition reaction between a difluoromethylated nitrile and an azide (B81097) source, such as sodium azide. evitachem.com More recent methods also explore multicomponent reactions to create diverse substituted tetrazoles with high efficiency. evitachem.com The synthesis of various N-substituted 5-(difluoromethyl)tetrazoles has been achieved, for example, through the reaction of 1-azido-1,1,2,2-tetrafluoroethane with primary amines. nih.gov

Furthermore, the high nitrogen content inherent to the tetrazole ring, combined with the energetic contribution of fluorinated groups, positions these compounds as candidates for high-energy materials. evitachem.com Research into related fluorinated tetrazoles, such as 5-(fluorodinitromethyl)-2H-tetrazole, highlights the exploration of this class of compounds for their energetic properties. dtic.milnih.govresearchgate.net These studies involve detailed characterization using techniques like NMR and IR spectroscopy, X-ray crystallography, and thermal stability analysis. dtic.milnih.govresearchgate.net

The table below provides a comparative look at this compound and a related fluorinated tetrazole, emphasizing their primary research applications.

| Compound | Molecular Formula | Primary Research Focus |

| This compound | C2H2F2N4 | Medicinal chemistry building block, bioisostere, potential energetic material. evitachem.com |

| 5-(Fluorodinitromethyl)-2H-tetrazole | C2HF(NO2)2N4 | High-energy material, precursor to energetic salts. dtic.milnih.govresearchgate.net |

The ongoing research into this compound and its fluorinated analogs continues to uncover new synthetic methodologies and potential applications, underscoring the strategic value of combining fluorination with heterocyclic scaffolds in modern chemical research.

Structure

3D Structure

Properties

IUPAC Name |

5-(difluoromethyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2N4/c3-1(4)2-5-7-8-6-2/h1H,(H,5,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUSOIHFLCQBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934814-84-2 | |

| Record name | 5-(difluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Difluoromethyl 2h Tetrazole and Its Derivatives

Classical and Contemporary Approaches to Tetrazole Ring Formation

The construction of the tetrazole ring is a cornerstone of synthesizing these compounds. Various methods have been developed, ranging from classical cycloadditions to modern regioselective techniques.

[3+2] Dipolar Cycloaddition Reactions

A prevalent and fundamental method for forming the tetrazole ring is the [3+2] dipolar cycloaddition reaction. This typically involves the reaction of a nitrile with an azide (B81097). For the synthesis of 5-(difluoromethyl)-2H-tetrazole, a common starting material is a difluoromethylated nitrile. evitachem.com This nitrile is then reacted with a source of the azide anion, such as sodium azide, often in a solvent like dimethylformamide (DMF) and may require heating. evitachem.com To improve reaction efficiency and yield, catalysts or microwave irradiation can be employed. evitachem.com

Recent advancements have also seen the development of multicomponent reactions (MCRs) for synthesizing substituted tetrazoles, which offer the advantage of increased molecular diversity and high atom economy. evitachem.com Furthermore, the [3+2] cycloaddition of in situ generated nitrile ylides with aryldiazonium salts has been reported as a regiospecific method for synthesizing certain tetrazole derivatives. researchgate.net

Alkylation and Arylation Strategies for N-Substituted Tetrazoles

Once the 5-substituted-1H-tetrazole is formed, the nitrogen atoms of the tetrazole ring can be alkylated or arylated to produce N-substituted derivatives. The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers. However, methods have been developed to achieve preferential formation of the 2,5-disubstituted tetrazoles. organic-chemistry.org One such method involves the diazotization of aliphatic amines using an organic nitrite (B80452) reagent, which generates diazonium intermediates that then react with the tetrazole. organic-chemistry.org

For N-arylation, various strategies have been employed. A metal-free approach utilizes diaryliodonium salts for the regioselective N2-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org Copper-catalyzed methods have also been developed, such as the use of [Cu(OH)(TMEDA)]₂Cl₂ for the highly regioselective 2-arylation of 5-substituted tetrazoles with arylboronic acids. organic-chemistry.orgtezu.ernet.in

A one-pot multicomponent reaction that combines the initial nitrile cycloaddition with subsequent alkylation has been developed, providing a streamlined route to 2,5-disubstituted tetrazoles from simple starting materials. organic-chemistry.org

Regioselective Synthesis of 2H-Tetrazole Isomers

Achieving regioselectivity in the synthesis of 2H-tetrazole isomers is a significant challenge. Several methods have been developed to preferentially form the 2,5-disubstituted isomers. The reaction of aryldiazonium salts with amidines followed by oxidative ring closure with I₂/KI under basic conditions provides a one-pot synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org

Silver-catalyzed [3+2] cycloaddition reactions have also proven effective for the regioselective synthesis of 2-aryl-5-substituted tetrazoles. For instance, the reaction of arenediazonium salts with 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) in the presence of a silver catalyst yields 2-aryl-5-trifluoromethyltetrazoles with good functional group compatibility. researchgate.netnih.gov This approach can also be performed as a one-pot diazotization/cycloaddition sequence starting from anilines. researchgate.net

Novel Reaction Pathways for Difluoromethyl Group Incorporation

The introduction of the difluoromethyl group is a critical step in the synthesis of the target compound. Innovative methods have emerged that utilize specialized fluoroalkyl precursors.

Utilization of Fluoroalkyl N-Sulfonylhydrazones as Precursors

A metal-free cycloaddition reaction has been developed that utilizes fluoroalkyl N-sulfonylhydrazones and arene-diazonium salts to produce fluoroalkylated tetrazoles. rsc.orgrsc.org This method is notable for its operational safety and ability to generate mono-, di-, and perfluoroalkyl tetrazole products in good to excellent yields with a broad tolerance for various functional groups. rsc.orgrsc.org The reaction is considered a [3+2] annulation where the fluoroalkyl N-sulfonylhydrazone acts as a fluorine-containing diazo reagent. rsc.org

| Reactants | Product | Yield | Reference |

| p-methoxyphenyl diazonium tetrafluoroborate (B81430) and monofluoroalkyl N-triftosylhydrazone | monofluoromethyl tetrazole | 50% | rsc.org |

Reactions Involving α,α-Difluorinated Azido (B1232118) Alkanes

A novel pathway to 5-difluoromethyl tetrazoles involves the reaction of α,α-difluorinated azido alkanes with primary amines. acs.orgnih.gov Specifically, 1-azido-1,1,2,2-tetrafluoroethane reacts with primary alkyl-, cycloalkyl-, and benzyl-type amines under mild conditions to form the corresponding 5-difluoromethyl tetrazoles in good yields. acs.orgnih.gov The proposed mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the azido group, followed by elimination of hydrogen fluoride (B91410) and subsequent cyclization. acs.orgnih.gov

| Amine | Product | Yield | Reference |

| n-butylamine | Butyl-5-(difluoromethyl)-1H-tetrazole | 68% | nih.gov |

| Benzylamine | Benzyl-5-(difluoromethyl)-1H-tetrazole | - | nih.gov |

| 4-methylbenzylamine | 5-(Difluoromethyl)-1-(4-methylbenzyl)-1H-tetrazole | - | nih.gov |

Catalytic Systems in Difluoromethyl Tetrazole Synthesis

The formation of the tetrazole ring, typically via a [3+2] cycloaddition reaction between a nitrile and an azide source, is often the key step in the synthesis of 5-substituted tetrazoles. The choice of catalyst can significantly influence the reaction's efficiency, regioselectivity, and environmental impact.

Transition metal-free synthetic strategies are highly desirable as they circumvent issues related to metal contamination in the final product and associated toxicity. Recent research has highlighted metal-free pathways for constructing fluorinated tetrazole derivatives. One notable approach involves the [3+2] cycloaddition of diazo precursors with aryl diazonium salts. researchgate.net This method provides a practical route to a variety of 2-aryl-2H-tetrazol-5-yl difluoromethylene phosphonates with exclusive regioselectivity. researchgate.net The reaction proceeds under mild conditions and is applicable to a one-pot operation starting from commercially available materials. researchgate.net

Another metal-free strategy employs diaryliodonium salts for the regioselective N2-arylation of 5-substituted-1H-tetrazoles, which can be synthesized from the corresponding nitriles in a one-pot system. organic-chemistry.org Furthermore, the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure using I₂/KI, provides 2,5-disubstituted tetrazoles under mild, metal-free conditions. organic-chemistry.org For the synthesis of 5-substituted-1H-tetrazoles, cuttlebone, a naturally occurring and inexpensive material, has been utilized as a heterogeneous catalyst for the [3+2] cycloaddition of nitriles and sodium azide. rsc.org

| Precursors | Reagents/Conditions | Product Type | Ref |

| Diazo precursors, Aryl diazonium salts | Metal-free, mild conditions | 2-Aryl-2H-tetrazol-5-yl difluoromethylene phosphonates | researchgate.net |

| 5-Substituted-1H-tetrazoles, Diaryliodonium salts | Metal-free | 2-Aryl-5-substituted-tetrazoles | organic-chemistry.org |

| Aryldiazonium salts, Amidines | I₂/KI, basic conditions | 2,5-Disubstituted tetrazoles | organic-chemistry.org |

| Nitriles, Sodium azide | Cuttlebone, DMSO, 110 °C | 5-Substituted-1H-tetrazoles | rsc.org |

Nanocatalysis offers significant advantages in organic synthesis, including high surface area, enhanced reactivity, and ease of catalyst recovery and reuse. Nano-TiCl₄.SiO₂ has emerged as a highly efficient, heterogeneous solid Lewis-acid catalyst for the synthesis of 5-substituted 1H-tetrazole derivatives. scielo.org.zascielo.org.za This catalyst is prepared via the reaction of nano-SiO₂ with TiCl₄ and is characterized by its small particle size, calculated to be between 14-20 nm from TEM analysis. scielo.org.zaias.ac.in

The synthesis of tetrazoles using this nanocatalyst is typically performed by reacting a nitrile with sodium azide in a solvent like DMF at reflux. scielo.org.zascielo.org.za The catalyst demonstrates excellent activity, leading to high yields of the desired tetrazole products in short reaction times. scielo.org.za A key advantage of this system is the simple work-up procedure; the heterogeneous catalyst can be removed by filtration and reused multiple times without a significant loss of activity. scielo.org.zaresearchgate.net This reusability aligns with the principles of green chemistry by reducing waste. While this method is generally applied to various nitriles, its application to difluoroacetonitrile (B1347018) would provide a direct route to 5-(difluoromethyl)-1H-tetrazole.

| Catalyst | Reactants | Solvent | Conditions | Key Advantages | Ref |

| Nano-TiCl₄.SiO₂ | Nitrile, Sodium Azide | DMF | Reflux | High efficiency, Reusable, Simple work-up, Environmentally benign | scielo.org.zascielo.org.zaresearchgate.net |

Copper catalysts are widely employed in the synthesis of nitrogen-containing heterocycles due to their low cost, low toxicity, and versatile reactivity. Copper-catalyzed [3+2] cycloaddition reactions, often referred to as "click chemistry," are particularly effective for tetrazole synthesis. The reaction between various nitriles and trimethylsilyl (B98337) azide proceeds smoothly in the presence of a Cu(I) catalyst to afford 5-substituted 1H-tetrazoles in good to high yields. elsevierpure.com The reaction is believed to proceed through the in situ formation of a copper azide intermediate. elsevierpure.com

Protocols have been developed for the efficient difluoromethylation of terminal alkynes using a copper catalyst, a (difluoromethyl)zinc reagent, and an organic oxidant. nsf.gov While this method produces difluoromethyl alkynes, these products are valuable synthons that can undergo subsequent cycloaddition reactions to form heterocycles. nsf.gov More directly, copper-catalyzed cycloadditions have been used to synthesize trifluoromethyl-containing heterocycles, demonstrating the utility of this approach for incorporating fluorinated groups. nih.gov For instance, a mild and highly regioselective N-arylation of 5-substituted tetrazoles with arylboronic acids is achieved using a [Cu(OH)(TMEDA)]₂Cl₂ catalyst, yielding 2,5-disubstituted tetrazoles. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features | Ref |

| Cu(I) | Nitriles, Trimethylsilyl azide | 5-Substituted 1H-tetrazoles | Smooth reaction, Good to high yields | elsevierpure.com |

| [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted tetrazoles, Arylboronic acids | 2,5-Disubstituted tetrazoles | Mild, Highly regioselective | organic-chemistry.org |

| CuBr | Terminal alkynes, (Difluoromethyl)zinc reagent | Difluoromethyl alkynes | Direct C(sp)-H difluoromethylation | nsf.gov |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, are a cornerstone of green chemistry. These strategies improve efficiency, save time and resources, and reduce the amount of solvent and purification-related waste. Several one-pot methods have been developed for tetrazole synthesis. scielo.org.zasci-hub.se

For example, 2,5-disubstituted tetrazoles can be prepared in a one-pot reaction from aryldiazonium salts and amidines, followed by oxidative cyclization. sci-hub.se This approach offers mild conditions and a convenient workup. sci-hub.se Similarly, an efficient one-pot synthesis of 5-substituted 1H-tetrazoles has been achieved through multi-component condensation reactions of aromatic aldehydes, malononitrile, and sodium azide. nih.gov The development of one-pot protocols that combine the formation of a difluoromethylated precursor with the subsequent cycloaddition to form the tetrazole ring represents a significant advancement in the synthesis of this compound.

Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. The synthesis of 1,5-disubstituted tetrazoles has been achieved through a solvent-free multicomponent reaction. nih.gov Additionally, the synthesis of 5-substituted 1H-tetrazoles has been successfully performed under neat conditions. nih.gov

The use of heterogeneous, recyclable catalysts also contributes to more environmentally benign protocols. Catalysts such as polystyrene-bound AlCl₃ have been used for the solvent-free synthesis of aryl-substituted tetrazoles. rsc.org The previously mentioned Nano-TiCl₄.SiO₂ catalyst is considered eco-friendly due to its reusability and the clean reaction profiles it provides. scielo.org.za While a reaction using Nano-TiCl₄.SiO₂ under solvent-free conditions for tetrazole synthesis resulted in a lower yield (60%) compared to using DMF, it demonstrates the feasibility of such protocols. scielo.org.za The development of optimized solvent-free methods is crucial for the large-scale, sustainable production of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

The precise molecular structure of 5-(difluoromethyl)-2H-tetrazole and its derivatives is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are pivotal in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

In the ¹H NMR spectrum of 1-butyl-5-(difluoromethyl)-1H-tetrazole, the proton of the difluoromethyl group (CHF₂) appears as a triplet at approximately 7.14 ppm with a coupling constant (J) of 52.1 Hz. acs.org For the related compound, 1-cyclohexyl-5-(difluoromethyl)-1H-tetrazole, this triplet is observed at 7.10 ppm with a similar coupling constant of 52.1 Hz. acs.org The characteristic triplet arises from the coupling of the proton with the two adjacent fluorine atoms. Other signals in the spectrum correspond to the protons of the substituent at the N1 position of the tetrazole ring. acs.org For instance, in the ¹H NMR spectrum of 2-(difluoromethyl)-5-phenyl-2H-tetrazole, the proton of the difluoromethyl group appears as a triplet. cas.cn

The ¹³C NMR spectrum provides further structural confirmation. For 1-butyl-5-(difluoromethyl)-1H-tetrazole, the carbon of the difluoromethyl group (CHF₂) resonates at approximately 107.4 ppm and appears as a triplet due to coupling with the two fluorine atoms, with a large coupling constant of 239.1 Hz. acs.org The carbon atom of the tetrazole ring attached to the difluoromethyl group (C5) is observed around 148.0 ppm, also as a triplet with a smaller coupling constant of 29.2 Hz. acs.org Similarly, in 1-cyclohexyl-5-(difluoromethyl)-1H-tetrazole, the difluoromethyl carbon appears as a triplet at 107.6 ppm (J = 238.8 Hz), and the C5 of the tetrazole ring is a triplet at 147.5 ppm (J = 29.1 Hz). acs.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Butyl-5-(difluoromethyl)-1H-tetrazole | 7.14 (t, J = 52.1 Hz, 1H, CHF₂) | 148.0 (t, J = 29.2 Hz, C5), 107.4 (t, J = 239.1 Hz, CHF₂) |

| 1-Cyclohexyl-5-(difluoromethyl)-1H-tetrazole | 7.10 (t, J = 52.1 Hz, 1H, CHF₂) | 147.5 (t, J = 29.1 Hz, C5), 107.6 (t, J = 238.8 Hz, CHF₂) |

| Benzyl-5-(difluoromethyl)-1H-tetrazole | 7.08 (t, J = 52.2 Hz, 1H, CHF₂) | 148.0 (t, J = 29.3 Hz, C5), 107.3 (t, J = 239.9 Hz, CHF₂) |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In derivatives of this compound, the two fluorine atoms of the difluoromethyl group are magnetically equivalent and couple with the single proton, resulting in a doublet in the ¹⁹F NMR spectrum. For 1-butyl-5-(difluoromethyl)-1H-tetrazole, this doublet appears at approximately -116.5 ppm with a coupling constant of 51.9 Hz. acs.org Similarly, for 1-cyclohexyl-5-(difluoromethyl)-1H-tetrazole and benzyl-5-(difluoromethyl)-1H-tetrazole, the doublets are observed at -116.5 ppm (J = 52.1 Hz) and -116.1 ppm (J = 52.1 Hz), respectively. acs.org In some cases, such as with N-CHF₂ derivatives of (4S,7R)-campho[2,3-c]pyrazole, the fluorine atoms of the CHF₂ group can be diastereotopic, leading to two distinct signals in the ¹⁹F NMR spectrum. nih.gov

| Compound | ¹⁹F NMR (δ, ppm) |

| 1-Butyl-5-(difluoromethyl)-1H-tetrazole | -116.5 (d, J = 51.9 Hz) |

| 1-Cyclohexyl-5-(difluoromethyl)-1H-tetrazole | -116.5 (d, J = 52.1 Hz) |

| Benzyl-5-(difluoromethyl)-1H-tetrazole | -116.1 (d, J = 52.1 Hz) |

While standard 1D NMR techniques are sufficient for the basic structural assignment of many this compound derivatives, advanced 2D NMR experiments like COSY, HSQC, and HMBC can be employed for more complex structures to establish connectivity between different parts of the molecule. numberanalytics.com For chiral derivatives, Nuclear Overhauser Effect (NOE) based experiments can help in determining the stereochemistry. ipb.pt In certain contexts, such as the study of inhibitor binding to enzymes, ¹⁹F NMR can be used to probe the local environment of the difluoromethyl group upon binding. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in this compound derivatives.

The FT-IR spectra of compounds containing the this compound moiety exhibit characteristic absorption bands. The vibrations of the tetrazole ring typically appear in the fingerprint region of the spectrum. For various substituted 1-(2H-tetrazol-5-yl)ethan-1-ol derivatives containing a difluoromethyl group, characteristic IR bands are observed. rsc.org For example, in a series of 2,2-difluoro-2-(phenylthio)-1-(2-aryl-2H-tetrazol-5-yl)ethan-1-ol compounds, common absorption bands are seen for the tetrazole ring and the C-F bonds. rsc.org The C-F stretching vibrations are typically strong and appear in the region of 1100-1000 cm⁻¹. The tetrazole ring vibrations contribute to a number of bands in the 1600-900 cm⁻¹ region. For instance, in one such derivative, IR peaks were observed at 1604, 1513, 1439, 1324, 1256, 1165, and 1063 cm⁻¹. rsc.org

| Compound Derivative Class | Representative FT-IR Bands (cm⁻¹) |

| 2,2-difluoro-2-(phenylthio)-1-(2-aryl-2H-tetrazol-5-yl)ethan-1-ol | ~3400 (O-H), ~1600 (C=N, C=C), ~1100-1000 (C-F) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For derivatives of 2H-tetrazole, HRMS using electrospray ionization (ESI) is a standard method for confirming their identity. rsc.orgnih.gov The high precision of HRMS allows for the confident assignment of molecular formulas, as illustrated by the data for related compounds. rsc.org

Below is a table showcasing HRMS data for a representative 2H-tetrazole derivative, highlighting the accuracy of the technique.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| 1-(2-(3,5-dimethylphenyl)-2H-tetrazol-5-yl)-2,2-difluoro-2-(phenylthio)ethan-1-ol | C₁₅H₁₂N₄OF₂SCl⁺ | 369.0388 | 369.0388 |

This table presents data for a related compound to illustrate the application of HRMS. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.org When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about the fragmentation pathways of a molecule, which aids in its structural elucidation. lifesciencesite.com

Studies on the fragmentation of 5-substituted tetrazoles reveal characteristic patterns. In positive-ion mode, protonated 2H-tetrazoles are expected to undergo ring-opening through the cleavage of the N1-N2 bond, followed by the elimination of a molecule of hydrazoic acid (HN₃). lifesciencesite.com Another common fragmentation pathway observed for 2-substituted-5-phenyl-2H-tetrazoles is the loss of a nitrogen molecule (N₂) from the protonated molecule, resulting in a highly abundant fragment ion. mdpi.com

The proposed primary fragmentation pathways for 5-substituted-2H-tetrazoles under ESI-MS are summarized in the table below.

| Ionization Mode | Precursor Ion | Primary Fragmentation Pathway | Characteristic Neutral Loss |

| Positive | [M+H]⁺ | Ring opening and cleavage | HN₃ |

| Positive | [M+H]⁺ | Cleavage of the tetrazole ring | N₂ |

This table is based on fragmentation patterns observed for related 5-substituted 2H-tetrazole compounds. lifesciencesite.commdpi.com

X-ray Diffraction Analysis for Crystalline State Structure Determination

The structures of numerous 2H-tetrazole derivatives have been confirmed using this method, providing unambiguous proof of the substituent's position on the tetrazole ring. researchgate.netdtic.milnih.gov For instance, the crystal structures of compounds like 5-(fluorodinitromethyl)-2H-tetrazole and various 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles have been fully characterized, revealing key structural details. nih.govdtic.milnih.gov

The table below presents representative crystallographic data for a related 5-substituted tetrazole, illustrating the type of structural information obtained from X-ray diffraction analysis.

| Compound | Crystal System | Space Group | Density (g/cm³) | Key Structural Feature |

| 5-Nitrotetrazol-2-ylacetonitrile | Orthorhombic | P2₁2₁2₁ | 1.747 | Confirms the substituent at the N2 position of the tetrazole ring. |

This table includes data for a related compound to demonstrate the utility of X-ray diffraction. researchgate.net

Thermal Analysis Techniques for Stability and Decomposition Studies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are particularly important for assessing the thermal stability and decomposition behavior of nitrogen-rich compounds like tetrazoles. dtic.mil

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. torontech.comqualitest.ae A DSC thermogram provides information on thermal events such as melting, crystallization, and decomposition. researchgate.net For energetic materials, DSC is crucial for determining the decomposition temperature, which is a key indicator of thermal stability. dtic.milnih.gov

While a specific DSC thermogram for this compound is not provided in the searched literature, the thermal analysis of related 2-substituted-5-aryl-2H-tetrazoles has been performed. nih.gov These studies typically show a sharp exothermic peak corresponding to the decomposition of the compound, providing a measure of its thermal stability. nih.gov The onset temperature of this exotherm is a critical parameter for safety and handling considerations.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition behavior of materials.

Table 1: Thermogravimetric Analysis Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (°C) | Data not available |

| Temperature of Maximum Decomposition Rate (°C) | Data not available |

| Percentage Mass Loss (Step 1) | Data not available |

| Temperature Range for Step 1 (°C) | Data not available |

| Percentage Mass Loss (Step 2) | Data not available |

| Temperature Range for Step 2 (°C) | Data not available |

Note: The table indicates the absence of specific experimental data in published literature.

Microscopy for Morphological and Nanoscale Characterization

Microscopy techniques are fundamental for visualizing the surface topography, morphology, and internal structure of materials at the micro and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for this purpose.

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. This technique is invaluable for understanding the crystalline nature, defects, and nanoscale morphology of a compound.

A thorough review of scientific literature indicates a lack of published research that employs Transmission Electron Microscopy for the characterization of this compound. Consequently, there are no available TEM images or detailed analyses of its internal morphology, particle size distribution at the nanoscale, or crystalline structure as determined by this method.

Scanning Electron Microscopy (SEM) is utilized to obtain high-resolution images of the surface of a sample, providing information on its morphology, texture, and particle shape and size.

Similar to TEM, there is no specific Scanning Electron Microscopy data available for this compound in the existing scientific literature. Therefore, details regarding its surface morphology, particle agglomeration, and crystal habit remain uncharacterized by this technique.

Table 2: Microscopy Characterization of this compound

| Microscopy Technique | Observation |

|---|---|

| Transmission Electron Microscopy (TEM) | No data available. Internal morphology and nanoscale features have not been reported. |

Note: This table reflects the absence of specific experimental data in published literature.

Computational and Theoretical Studies on 5 Difluoromethyl 2h Tetrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of tetrazole systems, offering a detailed view of their electronic landscapes and reactivity patterns. nih.govbohrium.com These methods allow for the accurate prediction of molecular properties and reaction energetics. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed computational method for studying the electronic structure of molecules like 5-(difluoromethyl)-2H-tetrazole. rflow.airesearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries and predicting a variety of properties. researchgate.netiosrjournals.orgmdpi.com This approach is valuable for understanding structural stability, designing new materials, and predicting electronic and optical properties. rflow.ai For substituted tetrazoles, DFT has been used to confirm structural assignments made through experimental techniques like NMR spectroscopy. mdpi.comresearchgate.net

DFT calculations provide insights into:

Electronic Structure: Predicting electron distribution and energy levels within the molecule. rflow.ai

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. rflow.ai

Reactivity Prediction: Identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Key Applications of DFT in Materials Science

| Application | Description |

| Electronic Structure Calculations | Provides insights into the electronic properties and behavior of materials. rflow.ai |

| Material Design and Discovery | Enables the computational screening and design of new materials with desired properties. rflow.ai |

| Structural Properties and Stability | Predicts equilibrium crystal structures and phase stability. rflow.ai |

| Mechanical Properties | Calculates properties like elasticity and hardness. |

| Surface and Interface Properties | Studies the behavior of materials at surfaces and interfaces. rflow.ai |

Investigation of Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are pivotal in elucidating the mechanisms of chemical reactions involving tetrazole derivatives. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction pathways. iosrjournals.org For instance, DFT studies have shed light on the chemo- and regioselectivity of cycloaddition reactions used to synthesize tetrazole compounds. researchgate.net The study of transition states is crucial for predicting the feasibility and outcome of a reaction. researchgate.net

Prediction of Chemo- and Regioselectivity

Theoretical calculations are highly effective in predicting the chemo- and regioselectivity of reactions. In the synthesis of tetrazole derivatives, such as the cycloaddition of diazo precursors with aryl diazonium salts, DFT studies have successfully explained the observed exclusive regioselectivity. researchgate.net The ability to predict where and how a reaction will occur is a significant advantage in designing synthetic routes, minimizing the formation of unwanted byproducts. sit.edu.cn

Analysis of Frontier Molecular Orbitals and Reactivity Indices (e.g., Fukui Function)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate how a molecule interacts with other species. journalijar.comuchile.cl The energy and distribution of these orbitals can be calculated using quantum chemical methods. journalijar.comresearchgate.net

HOMO: The region of the molecule from which an electron is most likely to be donated in a reaction with an electrophile. journalijar.com

LUMO: The region of the molecule to which an electron is most likely to be accepted in a reaction with a nucleophile. journalijar.com

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. researchgate.net Reactivity indices, such as the Fukui function, provide a more detailed, atom-specific measure of reactivity. uchile.clresearchgate.net The Fukui function helps to pinpoint the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 2: Frontier Molecular Orbital Data for a Sample Tetrazole Derivative

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.25 | Energy of the Highest Occupied Molecular Orbital. journalijar.com |

| LUMO Energy | -2.27 | Energy of the Lowest Unoccupied Molecular Orbital. journalijar.com |

| Energy Gap | 4.98 | Difference between LUMO and HOMO energies, indicating molecular activity. journalijar.com |

Tautomeric Preferences and Equilibrium Modeling

Tetrazoles substituted at the 5-position can exist in two tautomeric forms: the 1H- and 2H-tetrazole. nih.gov The relative stability of these tautomers is influenced by factors such as the nature of the substituent and the surrounding solvent. nih.govsci-hub.se High-level ab initio calculations have shown that the 2H-tautomer is generally more stable in the gas phase, while the more polar 1H-tautomer is favored in solvents with high dielectric constants. nih.govsci-hub.se Computational modeling can predict the equilibrium constant between these tautomers under different conditions. nih.gov The pKa of the tetrazole ring, which is comparable to that of a carboxylic acid, is also a key parameter that can be investigated computationally. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of molecules over time. mpg.denih.gov By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior and conformational flexibility of systems like this compound. mdpi.comnih.gov These simulations are particularly useful for understanding how molecules behave in different environments, such as in solution or when interacting with biological macromolecules. nih.govmdpi.com Principal Component Analysis (PCA) is often used in conjunction with MD simulations to identify the most significant collective motions and conformational changes within the molecule. nih.gov

Computational Approaches to Bioisosterism and Structural Similarities

Computational chemistry provides powerful tools for understanding the bioisosteric relationship between the this compound moiety and other functional groups, most notably the carboxylic acid group. This analysis is crucial in medicinal chemistry, where the substitution of a functional group with a bioisostere can modulate a molecule's physicochemical properties.

The tetrazole ring is a well-established bioisostere for the carboxylic acid functionality. nih.govnih.gov Computational studies, including ab initio quantum methods, are employed to analyze and compare the electronic profiles and molecular properties of these groups. nih.gov Key parameters such as acidity (pKa), molecular electrostatic potential (MEP), and lipophilicity are calculated to quantify their similarities and differences. For instance, 5-substituted-1H-tetrazoles exhibit pKa values (typically 4.5-4.9) that are comparable to those of carboxylic acids (typically 4.2-4.4). researchgate.net This similarity in acidity is a primary reason for the bioisosteric replacement, as it allows the tetrazole to mimic the ionization state of a carboxylic acid at physiological pH.

Computational analyses have shown that the tetrazole and carboxylate anions exhibit a very similar topology and topography of their electrostatic potential, which governs their non-covalent interactions. researchgate.net However, a notable structural difference identified through computational and crystallographic studies is the geometry of how the acidic group is presented. The hydrogen bond environments around 1H-tetrazole and its corresponding anion (tetrazolate) extend approximately 1.2 Å further from the core of the connected molecule compared to the -COOH and -COO- groups, respectively. nih.govnih.gov This difference in the projection of the acidic proton or negative charge can have significant implications for how a molecule fits into a binding site.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Moieties

This table presents a generalized comparison based on data for various substituted compounds as specific data for this compound was not available.

| Property | Carboxylic Acid Moiety (-COOH) | 5-Substituted Tetrazole Moiety (-CN4H) | Computational Assessment Method |

|---|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 | Quantum mechanical calculations (e.g., DFT), pKa prediction software. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | Similar negative potential distribution to tetrazolate. researchgate.net | Similar negative potential distribution to carboxylate. researchgate.net | Ab initio calculations (e.g., Hartree-Fock, DFT). nih.gov |

| Lipophilicity (LogP/LogD) | Generally lower lipophilicity. researchgate.net | Generally higher lipophilicity than the corresponding carboxylate. nih.govresearchgate.net | Fragment-based prediction models, molecular dynamics simulations. nih.govescholarship.org |

| H-bond Acceptor/Donor Geometry | Planar geometry. nih.gov | Planar ring; H-bond environment extends further from the point of attachment. nih.govnih.gov | Analysis of crystal structure databases (CSD), molecular modeling. nih.gov |

In Silico Screening and Molecular Docking Studies (excluding specific biological performance)

In silico screening and molecular docking are fundamental computational techniques used to investigate the potential interactions of ligands, such as derivatives of this compound, with macromolecular targets. These methods predict the preferred binding orientation and affinity of a molecule within a binding site, providing insights into the structural basis of molecular recognition without detailing specific biological outcomes.

The process of molecular docking involves several key steps. First, the three-dimensional structures of the ligand and the target protein are prepared. This may involve generating a low-energy conformation of the ligand and preparing the protein structure by adding hydrogen atoms and assigning partial charges. Software programs such as AutoDock, Glide, and MOE are commonly used for these studies. plos.orguobaghdad.edu.iq

The docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket. plos.org Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity, typically reported as a binding energy in kcal/mol. mdpi.com Lower binding energy values generally suggest a more favorable interaction. researchgate.net

The analysis of docking results focuses on identifying the most stable binding poses and the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com For example, a docking study on tetrazole derivatives might reveal that the nitrogen atoms of the tetrazole ring form hydrogen bonds with specific amino acid residues like lysine (B10760008) or arginine in the binding pocket. nih.govnih.gov The difluoromethyl group of this compound could also participate in specific interactions, including weak hydrogen bonds or dipolar interactions, which can be analyzed through these computational models.

Molecular dynamics (MD) simulations can be employed following docking to provide a more dynamic picture of the ligand-protein complex, assessing its stability and the flexibility of the binding site over time. plos.org These in silico methods are powerful for prioritizing compounds for further investigation and for generating hypotheses about structure-interaction relationships.

Table 2: Example of Molecular Docking Results for Tetrazole Derivatives

This table presents a generalized example of the type of data obtained from molecular docking studies on tetrazole derivatives, as specific data for this compound was not available. The target protein and specific derivatives are anonymized.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Types of Interactions |

|---|---|---|---|

| Tetrazole Derivative 1 | -8.5 | ARG 121, LYS 154, TYR 210 | Hydrogen bond, Pi-cation |

| Tetrazole Derivative 2 | -7.9 | LEU 188, VAL 190, PHE 215 | Hydrophobic interactions |

| Tetrazole Derivative 3 | -9.2 | ARG 121, ASP 185, SER 211 | Hydrogen bond, Salt bridge |

| Tetrazole Derivative 4 | -6.8 | TRP 140, PRO 209 | Pi-stacking, Hydrophobic |

Advanced Applications and Derivatization in Specialized Fields

Role as Synthetic Intermediates in Organic Synthesis

The reactivity of 5-(difluoromethyl)-2H-tetrazole makes it a valuable intermediate in the synthesis of more complex molecules. Its utility as a precursor for diverse heterocyclic systems and as a building block for incorporating fluoroalkyl moieties is of particular interest to synthetic chemists.

Precursors for Complex Heterocyclic Systems

The tetrazole ring is a key structural motif in many biologically active compounds and functional materials. researchgate.netnih.gov this compound serves as a starting point for the synthesis of more elaborate heterocyclic structures. The nitrogen-rich nature of the tetrazole ring allows for various chemical transformations, including N-alkylation and cycloaddition reactions, to construct fused and substituted heterocyclic systems. organic-chemistry.orgscience.gov For instance, derivatives of tetrazoles can be used to create complex molecules with applications in medicinal chemistry and materials science. researchgate.netevitachem.com The presence of the difluoromethyl group can also influence the regioselectivity of these reactions, providing a pathway to specific isomers that might otherwise be difficult to access.

Building Blocks for Fluoroalkylated Compounds

The incorporation of fluorine-containing groups, such as the difluoromethyl group, into organic molecules is a widely used strategy in drug discovery and materials science to modulate their chemical and physical properties. sioc-journal.cnsigmaaldrich.comossila.com this compound is an effective building block for introducing the difluoromethyl moiety into a variety of molecular scaffolds. researchgate.net This is significant because the difluoromethyl group can alter properties like lipophilicity, metabolic stability, and acidity with minimal steric impact. sigmaaldrich.comacs.org The use of such fluorinated building blocks is a common and efficient approach for the synthesis of fluoroalkylated heterocycles. researchgate.netmdpi.com Research has demonstrated metal-free cycloaddition reactions to produce 2-aryl-2H-tetrazol-5-yl difluoromethylene phosphonates, highlighting the utility of difluoromethylated tetrazole precursors in creating novel fluoroalkylated compounds. researchgate.net

Contributions to Materials Science Research

The distinct electronic and structural characteristics of this compound and its derivatives have led to their exploration in various areas of materials science. These applications range from the creation of novel materials with specific functionalities to their use as ligands in coordination chemistry and as components in high-energy materials.

Development of Novel Materials with Tunable Properties

The inherent properties of the tetrazole ring, combined with the effects of the difluoromethyl substituent, allow for the design of new materials with tailored characteristics. The high nitrogen content and stability of the tetrazole ring are attractive features for developing advanced materials. evitachem.com By modifying the substituents on the tetrazole ring, researchers can fine-tune the electronic, optical, and physical properties of the resulting materials. This has led to the investigation of tetrazole derivatives in the development of photosensitive materials and other functional organic materials. researchgate.net For example, the synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their subsequent transformation into novel bicyclic compounds demonstrates a pathway to new materials with potentially unique properties. researchgate.net

Applications in Coordination Chemistry as Ligands

Tetrazole derivatives are effective ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can coordinate to metal ions. evitachem.comresearchgate.netnih.gov The this compound scaffold can be derivatized to create ligands that form stable complexes with a variety of metal centers. unibo.itrsc.org The electronic properties of the difluoromethyl group can influence the coordination behavior of the tetrazole ligand and the properties of the resulting metal complexes. These complexes have been investigated for various applications, including their use as catalysts and as components in functional materials with interesting magnetic or luminescent properties. nih.govunibo.it The versatility of tetrazole-based ligands allows for the construction of diverse coordination architectures, from simple mononuclear complexes to complex multidimensional frameworks. researchgate.netrsc.org

Exploration in High-Energy Materials (excluding specific performance metrics)

The high nitrogen content and positive heat of formation of tetrazole-based compounds make them a subject of interest in the field of high-energy materials. evitachem.comresearchgate.net While specific performance data is excluded here, the fundamental characteristics of compounds like this compound and its derivatives are relevant to this area of research. The introduction of explosophoric groups, such as nitro groups, onto the tetrazole ring is a common strategy to enhance the energetic properties of these materials. dtic.milresearchgate.net The synthesis and characterization of various energetic tetrazole derivatives, such as 5-(trinitromethyl)-2H-tetrazole and 5-(fluorodinitromethyl)-2H-tetrazole, have been reported in the literature. dtic.milnih.govnih.gov These studies focus on the synthesis, structural characterization, and thermal stability of these compounds, providing foundational knowledge for the field. nih.govnih.gov

Strategic Use in Agrochemical Research

The pursuit of more effective and environmentally benign crop protection agents has led researchers to explore novel chemical scaffolds. The this compound unit has emerged as a valuable component in this endeavor, primarily due to the advantageous properties conferred by both the tetrazole ring and the difluoromethyl group.

Development of Novel Fungicides and Crop Protection Agents

The tetrazole moiety is a key feature in a number of modern fungicides. researchgate.netsumitomo-chem.co.jp For instance, the novel fungicide metyltetraprole, which is effective against plant pathogens resistant to existing QoI (Quinone outside Inhibitor) fungicides, incorporates a tetrazolinone skeleton. sumitomo-chem.co.jp This highlights the importance of the tetrazole core in overcoming resistance mechanisms. The difluoromethyl group, when incorporated into larger molecules, has also been shown to be a critical component in the design of potent antifungal agents. nih.gov

Research into novel quinazolinone derivatives containing a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure has demonstrated significant in vitro antifungal activity against Rhizoctonia solani. nih.gov The single-crystal X-ray diffraction of one such compound, 3-(difluoromethyl)-N-(2-((6,7-difluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide, confirmed the molecular structure and its role in antifungal efficacy. nih.gov

Furthermore, patents filed by agrochemical companies describe azole-amide compounds containing the this compound moiety as being pesticidally active. google.com.na This indicates the direct application of this specific compound in the development pipelines for new crop protection agents. The combination of the metabolically robust tetrazole ring and the unique electronic properties of the difluoromethyl group contributes to the creation of next-generation fungicides and pesticides designed for enhanced potency and broader spectrum of activity.

Bioisosteric Applications in Medicinal Chemistry Research

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. dntb.gov.ua The this compound scaffold is a powerful tool in this context, serving as a sophisticated bioisostere for common functional groups, thereby enabling the optimization of lead compounds into viable drug candidates. nih.govvu.edu.au

Carboxylic Acid and Amide Bioisosteres

The 5-substituted tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. nih.govbohrium.com This is due to their comparable pKa values and planar geometry, which allow the tetrazole to mimic the carboxylate group's ability to engage in key ionic and hydrogen bonding interactions at a biological target. nih.govbohrium.com Tetrazole derivatives are often employed to enhance metabolic stability and improve membrane penetration due to increased lipophilicity compared to their carboxylic acid counterparts. bohrium.comacs.org

Beyond its role as a carboxylic acid mimic, the tetrazole ring can also serve as a bioisostere for the cis-amide bond, a feature that is particularly valuable in peptidomimetics and other complex molecular architectures. researchgate.netacs.org This dual bioisosteric potential makes the tetrazole ring a versatile tool for medicinal chemists. The addition of the difluoromethyl group further enhances its utility, creating a unique structural motif that combines the acidic and hydrogen-bonding properties of the tetrazole with the lipophilic and metabolically stable nature of the fluorinated group. evitachem.comrsc.org

| Functional Group | Key Features for Bioisosterism |

| Carboxylic Acid | Planar geometry, pKa ~4.5-4.9, acts as a hydrogen bond donor and acceptor. |

| 5-Substituted Tetrazole | Planar geometry, pKa ~4.5-4.9, delocalized negative charge, metabolically more stable, and more lipophilic than the corresponding carboxylate. nih.govacs.org |

| Amide | Can exist in cis or trans conformations, acts as a hydrogen bond donor and acceptor, susceptible to enzymatic hydrolysis. uni-muenchen.de |

Influence on Physicochemical Properties Relevant to Drug Design

The substitution of a carboxylic acid or amide with a this compound group can profoundly and beneficially alter a molecule's physicochemical properties, which are critical for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). vu.edu.au

The tetrazole ring itself is significantly more resistant to metabolic degradation than a carboxylic acid group. acs.org Furthermore, at physiological pH, the tetrazolate anion is approximately ten times more lipophilic than the corresponding carboxylate, which can enhance its ability to cross cellular membranes. acs.org

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Impact of Difluoromethyl Group |

| Acidity (pKa) | ~4.5-4.9 | ~4.5-4.9 nih.gov | Minimal direct effect on pKa of the tetrazole ring. |

| Lipophilicity | Lower | Higher (as an anion) acs.org | Increases overall molecular lipophilicity. rsc.org |

| Metabolic Stability | Susceptible to metabolism | High acs.orgevitachem.com | Generally increases metabolic stability. rsc.org |

| Hydrogen Bonding | Donor and Acceptor | Primarily Acceptor (anion) | Adds a hydrogen bond donor capability (C-H···O/N). rsc.org |

| Size | Smaller | Slightly larger nih.gov | Increases steric bulk compared to a proton. |

Design of Pharmacophores for Target Engagement

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a response. The this compound moiety offers a unique and potent set of features for pharmacophore design. researchgate.net

The tetrazole ring provides a planar, aromatic system with a delocalized negative charge that can engage in crucial ionic interactions and hydrogen bonds with receptor sites, often mimicking the binding of a native carboxylate ligand. nih.govevitachem.com The multiple nitrogen atoms can also participate in π-stacking interactions, further anchoring the molecule in the target's binding pocket. acs.org

The difluoromethyl group adds another layer of specificity to target engagement. Its ability to act as a hydrogen bond donor allows for the formation of precise interactions that might not be possible with a non-fluorinated or trifluoromethylated analogue. rsc.org This directed hydrogen bond can be critical for achieving high potency and, importantly, selectivity for the desired target over other related proteins. rsc.org For example, in the development of mTORC1/2 inhibitors, the inclusion of a CF2H group was vital for achieving over 1000-fold selectivity over the related kinase PI3Kα. rsc.org Therefore, the strategic placement of the this compound group within a lead compound can create a novel pharmacophore that optimizes interactions with the biological target, leading to improved efficacy and a better selectivity profile. researchgate.net

In Vitro Biological Activity and Mechanistic Investigations

In Vitro Antimicrobial Efficacy Assessments

Comprehensive data on the antimicrobial spectrum and potency of 5-(difluoromethyl)-2H-tetrazole is not available in the reviewed literature.

Antibacterial Spectrum and Potency (in vitro)

No specific studies detailing the in vitro antibacterial spectrum and potency (e.g., Minimum Inhibitory Concentration values) of this compound against various bacterial strains were identified in the search results. While general tetrazole derivatives have shown antibacterial properties, data for this specific compound is absent ajgreenchem.comresearchgate.netmdpi.comnih.govnih.gov.

Antifungal Spectrum and Potency (in vitro)

Similarly, there is a lack of specific published data on the in vitro antifungal activity of this compound. Studies on other tetrazole-containing compounds, such as VT-1161, have shown significant antifungal effects, but this cannot be directly extrapolated to this compound nih.gov.

In Vitro Antiviral Activity Investigations

The potential for this compound to inhibit viral replication has not been specifically documented in the available literature.

In Vitro Anticancer Activity against Cell Lines

There is no specific information available regarding the cytotoxic effects of this compound on cancer cell lines. While many tetrazole derivatives have been synthesized and evaluated for anticancer properties, data for this particular compound is not present in the search results chalcogen.ronih.govnih.gov.

Cytotoxicity Studies in Cancer Cell Lines

Direct cytotoxic evaluation of this compound against cancer cell lines is not extensively reported in the available scientific literature. However, the broader class of 5-substituted tetrazole derivatives has been the subject of numerous anticancer studies, demonstrating a range of activities against various human tumor cell lines. These studies establish the tetrazole motif as a pharmacologically significant scaffold in the design of cytotoxic agents. chalcogen.roscirp.orgresearchgate.nettjnpr.orgvu.edu.au

For instance, different series of tetrazole derivatives have shown inhibitory effects on cell lines such as those for breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, HCT 116), melanoma (HTB-140), and prostate cancer (PC3). scirp.orgtjnpr.orgresearchgate.netnih.gov One study on 3-(tetrazol-5-yl)-2-iminocoumarin derivatives found that a specific compound in the series was active against the HCT 116 colon cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 15 µM. scirp.org Another investigation of 1,5-disubstituted tetrazoles, designed as analogs of Combretastatin A-4, identified compounds with potent antiproliferative activity in the nanomolar range against a panel of six human cancer cell lines. nih.gov

The cytotoxicity of these tetrazole analogs is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. researchgate.netnih.gov The mechanism of action for some of these derivatives has been linked to the induction of apoptosis and the inhibition of key proteins involved in cancer cell survival, such as the Bcl-2 apoptosis regulator. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of Various Tetrazole Derivatives (Analogs) This table presents data for analogous compounds, as specific data for this compound was not found.

| Compound Series | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Tetrazole-acetamide derivatives | PC3 (Prostate) | 32.59 | tjnpr.org |

| Tetrazole-acetamide derivatives | MCF-7 (Breast) | 68.16 | tjnpr.org |

| 3-(Tetrazol-5-yl)-2-iminocoumarin derivative (5e) | HCT 116 (Colon) | 15 | scirp.org |

| 1,5-Disubstituted tetrazole derivative (4l) | HL-60 (Leukemia) | 0.0013 | nih.gov |

| 1,5-Disubstituted tetrazole derivative (5b) | K562 (Leukemia) | 0.0003 | nih.gov |

| Tetrazole-dianisidine derivative (5) | HTB-140 (Melanoma) | 11.1 | nih.gov |

In Vitro Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition Mechanisms

While direct studies on this compound as a histone deacetylase (HDAC) inhibitor are not prominent, compelling evidence from related compounds highlights a significant potential mechanism of action. The key insight comes from research into difluoromethyl-1,3,4-oxadiazoles (DFMOs) , which are established as highly potent and selective inhibitors of HDAC6. nih.govnih.gov

A critical chemical link exists, as 5-substituted tetrazoles can be synthetically converted into 1,3,4-oxadiazoles through acylation. nih.govresearchgate.net This suggests that this compound could function as a precursor or a bioisosteric analog to the active DFMO inhibitors.

The inhibition mechanism of DFMOs against HDAC6 is well-characterized and notable for its sophistication. nih.govmdpi.com

Mechanism-Based Inhibition: DFMOs are not direct inhibitors themselves but act as substrates for the HDAC6 enzyme. nih.govchemrxiv.org

Enzymatic Activation: The inhibition process involves an HDAC6-catalyzed hydrolysis of the oxadiazole ring. This reaction is initiated by a nucleophilic attack from a zinc-bound water molecule at the enzyme's active site onto the sp² carbon of the oxadiazole ring adjacent to the difluoromethyl group. nih.govnih.govmdpi.com

Formation of Active Intermediate: This attack leads to the opening of the oxadiazole ring, generating a deprotonated difluoroacetylhydrazide intermediate. nih.govnih.gov

Irreversible Inhibition: The resulting intermediate acts as a tight-binding, essentially irreversible inhibitor. It forms strong anionic coordination with the catalytic zinc ion (Zn²⁺) in the HDAC6 active site, effectively inactivating the enzyme. nih.govnih.govresearchgate.net

This process is described as a two-step, slow-binding mechanism, which contributes to the high potency and selectivity of these compounds for HDAC6 over other HDAC isoforms. nih.govnih.gov The exceptional selectivity (reported to be over 10,000-fold for HDAC6) is a significant advantage, as it may reduce the side effects associated with broader, pan-HDAC inhibitors. mdpi.com

Other Reported In Vitro Biological Activities

Anti-inflammatory Properties (in vitro)

Antidiabetic Activity (in vitro)

There is no specific literature detailing the in vitro antidiabetic activity of this compound. Nevertheless, the tetrazole nucleus is recognized as a versatile scaffold in the development of agents for managing diabetes, with various analogs showing activity in different in vitro models. mdpi.comijpsonline.com

Key enzymatic targets for type 2 diabetes treatment include α-amylase and α-glucosidase , which are involved in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can lower postprandial hyperglycemia. d-nb.info Studies on 1-aryl-N-tosyl-1H-tetrazole-5-carboxamides have shown inhibitory activity against both α-amylase and α-glucosidase. mdpi.com Another critical target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a nuclear receptor that regulates glucose and lipid metabolism. A series of 5-substituted NH-tetrazoles were designed as PPARγ agonists, with one lead compound demonstrating an EC₅₀ (half-maximal effective concentration) of 6.75 nM in an in vitro trans-activation assay, proving to be significantly more potent than the conventional drug pioglitazone. mdpi.com These findings underscore the potential of the tetrazole class to interact with key antidiabetic targets.

Anti-allergic and Anti-asthmatic Effects (in vitro)

Direct in vitro evaluation of this compound for anti-allergic or anti-asthmatic effects has not been reported. However, the general class of tetrazole derivatives has been explored for such properties. researchgate.net The primary in vitro model for screening anti-allergic compounds involves the stabilization of mast cells and the inhibition of their degranulation. nih.govmdpi.com

Mast cell activation is a critical event in the early phase of an allergic reaction, leading to the release of inflammatory mediators like histamine (B1213489) and β-hexosaminidase. nih.govd-nb.info The rat basophilic leukemia (RBL-2H3) cell line is a widely used in vitro model for these studies. d-nb.infonih.gov The anti-allergic potential of a compound is quantified by its ability to inhibit the release of these mediators following stimulation by an antigen (like IgE) or a chemical agent. nih.govmdpi.com Compounds that effectively prevent the release of β-hexosaminidase and histamine are considered to have mast cell-stabilizing properties, which is a hallmark of anti-allergic activity. d-nb.infomdpi.com This established assay provides a clear framework for any future investigation into the anti-allergic potential of this compound.

Cognition Disorder Related Activity (in vitro)

While direct in vitro studies focusing specifically on the cognitive disorder-related activity of this compound are not prominent in the available scientific literature, valuable insights can be drawn from research on structurally related compounds. The presence of the tetrazole ring and the difluoromethyl group in various molecules has been explored in the context of neurological and cognitive disorders, targeting key proteins such as enzymes and receptors.

Activity on Enzymes Related to Alzheimer's Disease

A primary strategy in the development of therapeutics for Alzheimer's disease involves the inhibition of enzymes like acetylcholinesterase (AChE) and Beta-secretase 1 (BACE1). The tetrazole moiety is a key structural feature in several compounds designed for this purpose.

In one line of research, a series of theophylline (B1681296) derivatives incorporating a tetrazole scaffold was synthesized and evaluated for their inhibitory effects on AChE and BACE1. nih.gov These compounds were designed based on the known inhibitory potential of both theophylline and tetrazole-bearing molecules against AChE. nih.gov The in vitro enzymatic assays revealed that while most of the synthesized compounds showed limited activity against BACE1, several exhibited moderate to potent inhibition of AChE. nih.govresearchgate.net Notably, compound 12 , which features a 2-fluoro-4-iodophenyl group attached to a four-carbon linker, was identified as the most potent inhibitor in the series with a half-maximal inhibitory concentration (IC₅₀) of 15.68 μM against AChE. nih.govresearchgate.net The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring, as well as the length of the linker, significantly influenced the inhibitory activity. nih.gov

| Compound | Linker Length (Carbons) | Substituent on Phenyl Ring | AChE IC₅₀ (μM) |

| 11 | 4 | None | 110.31 |

| 12 | 4 | 2-F, 4-I | 15.68 |

| 14 | 5 | 3-Cl | 153.43 |

| Galantamine Hydrobromide (Control) | - | - | 2.50 |

Data sourced from studies on theophylline-tetrazole derivatives. nih.gov

Modulation of GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A receptors) are critical targets for drugs treating neuropsychiatric disorders. nih.gov The dysfunction of GABAergic signaling is linked to various cognitive impairments.

Research into novel positive allosteric modulators (PAMs) of GABA-A receptors has explored derivatives of the neurosteroid Zuranolone. In these studies, a novel analog, S8 , which incorporates a 2-(difluoromethyl)pyridine (B40438) substituent, demonstrated enhanced effects on both synaptic and extrasynaptic GABA-A receptors. nih.gov The potency of the S8 derivative was found to be 140% and 150% of that of Zuranolone at synaptic (α1β2γ2) and extrasynaptic (α4β3δ) GABA-A receptors, respectively. nih.gov This suggests that the inclusion of a difluoromethyl group can positively influence the modulatory activity at these key receptors. nih.gov

| Compound | Receptor Subtype | Potency (% of Zuranolone) | Efficacy (% of Zuranolone Eₘₐₓ) |

| S8 (2-(difluoromethyl)pyridine derivative) | Synaptic (α1β2γ2) | 140% | ~60% |

| S8 (2-(difluoromethyl)pyridine derivative) | Extrasynaptic (α4β3δ) | 150% | ~60% |

Data sourced from a study on Zuranolone analogs. nih.gov

Furthermore, the tetrazole ring is recognized as a bioisostere of the carboxylic acid group and has been incorporated into inhibitors of GABA aminotransferase (GABA-AT), an enzyme that degrades GABA. researchgate.net The tetrazole isostere of (1S,3S)-3-Amino-4-difluoromethylenecyclopentanecarboxylic acid was found to be a time-dependent inactivator of GABA-AT, demonstrating that this scaffold can be effective in modulating the GABAergic system. researchgate.net

Activity on Neurokinin Receptors

Neurokinin (NK) receptors, particularly the NK₁ subtype, are involved in regulating emotional and behavioral responses to stress, which can impact cognitive function. nih.gov A compound featuring a trifluoromethyl-tetrazole moiety, GR205171 , has been identified as a potent NK₁ receptor antagonist. nih.gov While containing a trifluoromethyl group instead of a difluoromethyl group, this research highlights the utility of fluorinated alkyl tetrazoles in targeting CNS receptors. The high binding affinity of GR205171 was demonstrated in various tissues, including rat cortex, ferret cortex, and human CHO cells expressing recombinant human NK₁ receptors. nih.gov

| Compound | Tissue/Cell Line | Binding Affinity (pKi) |

| GR205171 | Rat Cortex Membrane | 9.5 ± 0.15 |

| GR205171 | Ferret Cortex Membrane | 9.8 ± 0.15 |

| GR205171 | Human CHO Cells (hNK₁) | 9.8 ± 0.15 |

Data sourced from in vitro studies on the NK₁ receptor antagonist GR205171. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of tetrazoles, particularly those with fluorinated substituents, is an area of active research. ccspublishing.org.cn While traditional methods like the [3+2] cycloaddition of nitriles with azides are effective, future research is geared towards developing more efficient, safer, and environmentally benign synthetic protocols. bohrium.comacs.org

Key areas for future development include:

Advanced Catalysis: Exploring novel catalysts is crucial for improving reaction rates, yields, and selectivity. While various metal catalysts, including zinc and cobalt complexes, have been used for tetrazole synthesis, the development of heterogeneous nanocatalysts offers advantages like high surface-area-to-volume ratio, easy recovery, and reusability. acs.orgnih.govrsc.org Future work could focus on designing specific catalysts for the synthesis of fluorinated tetrazoles.

Continuous Flow Chemistry: Flow synthesis is emerging as a powerful technology that minimizes the risks associated with hazardous reagents like azides by using small reaction quantities at any given time. core.ac.uk Developing a continuous flow process for 5-(difluoromethyl)-2H-tetrazole would enhance safety and allow for easier scale-up. core.ac.ukthieme-connect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of tetrazole derivatives. bohrium.com Optimizing microwave-assisted protocols for the cycloaddition step leading to this compound could provide a rapid and efficient alternative to conventional heating.

Table 1: Comparison of Synthetic Methodologies for Tetrazoles

| Methodology | Advantages | Disadvantages/Challenges | Future Research Focus |

| Traditional Cycloaddition | Well-established, versatile | Often requires harsh conditions, long reaction times, use of toxic metals (e.g., tin) thieme-connect.com | Milder reaction conditions, alternative azide (B81097) sources |

| Catalytic Synthesis | Increased efficiency, better yields, potential for stereoselectivity | Catalyst cost, potential for product contamination with metal traces acs.orgnih.gov | Development of recyclable and highly active nanocatalysts rsc.org |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters core.ac.uk | Initial setup cost, potential for clogging thieme-connect.com | Optimization for specific fluorinated substrates, integration with purification steps |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields bohrium.com | Scalability can be an issue, potential for localized overheating | Development of scalable microwave reactors, solvent-free conditions |

Advanced Computational Approaches for Predictive Modeling